2-(2-Fluoro-4,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Fluoro-4,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a fluorine atom and two methoxy groups on the phenyl ring, which can influence its reactivity and properties.
Preparation Methods
The synthesis of 2-(2-Fluoro-4,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-4,6-dimethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Temperature: Room temperature to reflux conditions
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2-Fluoro-4,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like ethanol or toluene. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
2-(2-Fluoro-4,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block in the synthesis of drug candidates and other therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 2-(2-Fluoro-4,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar compounds to 2-(2-Fluoro-4,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
(2-Fluoro-4,6-dimethoxyphenyl)boronic acid: This compound lacks the dioxaborolane ring but shares the same phenyl substituents.
Ethyl (2-fluoro-4,6-dimethoxyphenyl)acetate: This compound has an ethyl acetate group instead of the boronic ester.
2-(2-Fluoro-4,6-dimethoxyphenyl)propanoic acid: This compound contains a propanoic acid group instead of the boronic ester.
The uniqueness of this compound lies in its boronic ester functionality, which makes it particularly useful in cross-coupling reactions and other synthetic applications.
Properties
Molecular Formula |
C14H20BFO4 |
---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
2-(2-fluoro-4,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)12-10(16)7-9(17-5)8-11(12)18-6/h7-8H,1-6H3 |
InChI Key |
QAAWYQVTXHVYJX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)OC)OC |
Origin of Product |
United States |
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